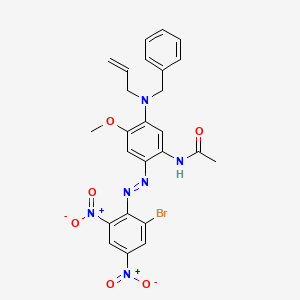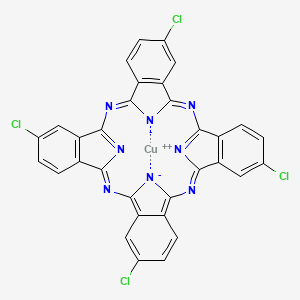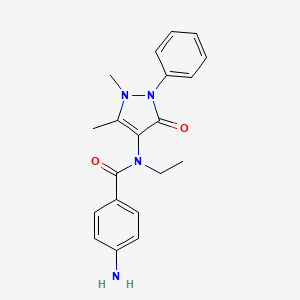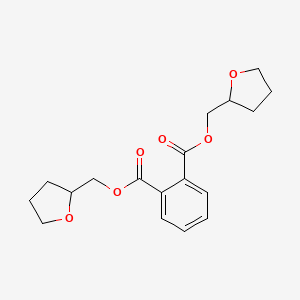
Di(tetrahydrofurfuryl) phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(tetrahydrofurfuryl) phthalate is a chemical compound with the molecular formula C18H22O6. It is a type of phthalate ester, which is commonly used as a plasticizer to increase the flexibility and durability of plastic materials . Phthalates are widely used in various industrial applications, including the production of plastics, adhesives, and coatings .
Métodos De Preparación
Di(tetrahydrofurfuryl) phthalate is synthesized through the esterification of phthalic anhydride with tetrahydrofurfuryl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include heating the mixture to a temperature of around 150-200°C and maintaining it for several hours to ensure complete conversion . Industrial production methods often involve continuous processes with efficient separation and purification steps to obtain high-purity this compound .
Análisis De Reacciones Químicas
Di(tetrahydrofurfuryl) phthalate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Di(tetrahydrofurfuryl) phthalate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of di(tetrahydrofurfuryl) phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can bind to hormone receptors, interfering with normal hormonal signaling pathways . This disruption can lead to various biological effects, including altered reproductive and developmental processes . The molecular targets and pathways involved in its action are still under investigation, with ongoing research aimed at understanding its precise mechanisms .
Comparación Con Compuestos Similares
Di(tetrahydrofurfuryl) phthalate is similar to other phthalate esters, such as diethyl phthalate, dibutyl phthalate, and di(2-ethylhexyl) phthalate . it is unique in its use of tetrahydrofurfuryl alcohol as the alcohol component, which imparts specific properties to the compound, such as improved flexibility and lower volatility . Similar compounds include:
Diethyl phthalate: Used as a
Propiedades
Número CAS |
3388-01-0 |
|---|---|
Fórmula molecular |
C18H22O6 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
bis(oxolan-2-ylmethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H22O6/c19-17(23-11-13-5-3-9-21-13)15-7-1-2-8-16(15)18(20)24-12-14-6-4-10-22-14/h1-2,7-8,13-14H,3-6,9-12H2 |
Clave InChI |
FVNABQUYTVWAOS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)COC(=O)C2=CC=CC=C2C(=O)OCC3CCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


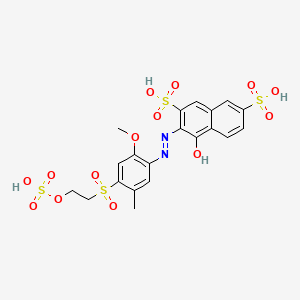
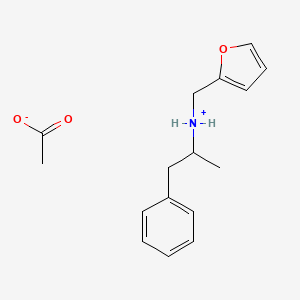
![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)
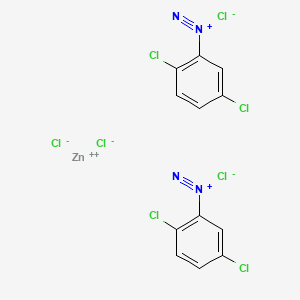
![5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide](/img/structure/B13736397.png)
![2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-](/img/structure/B13736403.png)
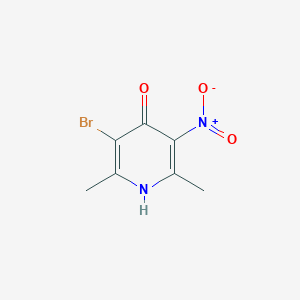
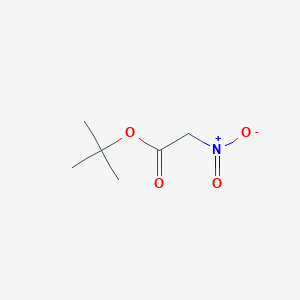
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736425.png)
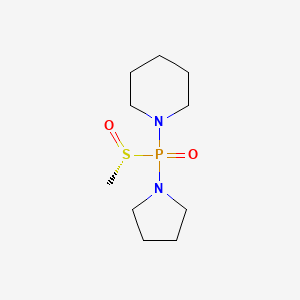
![4-Methoxythieno[2,3-d]pyrimidine](/img/structure/B13736434.png)
